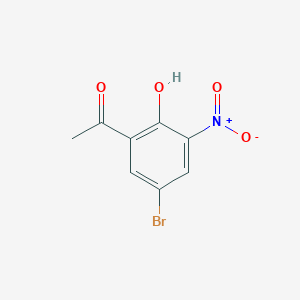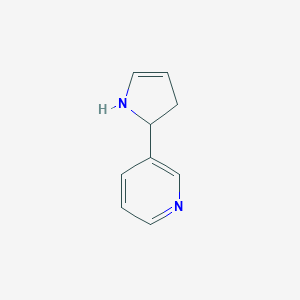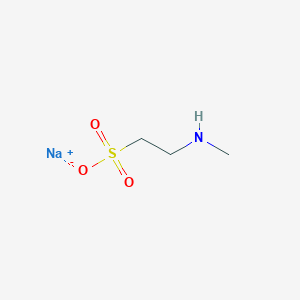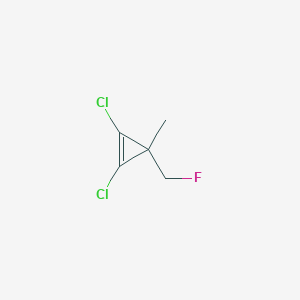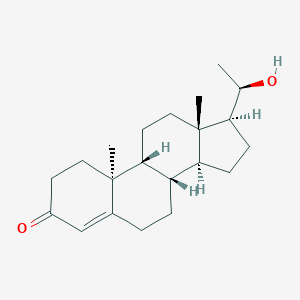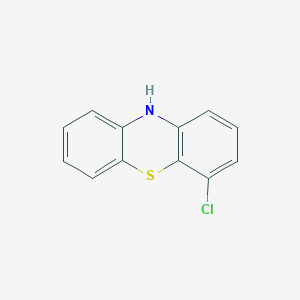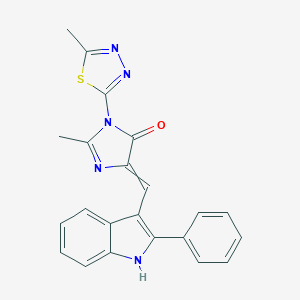
4H-Imidazol-4-one, 3,5-dihydro-2-methyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)-5-((2-phenyl-1H-indol-3-yl)methylene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-Imidazol-4-one, 3,5-dihydro-2-methyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)-5-((2-phenyl-1H-indol-3-yl)methylene)- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is of particular interest due to its unique structure and potential for use in a variety of fields, including medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of 4H-Imidazol-4-one, 3,5-dihydro-2-methyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)-5-((2-phenyl-1H-indol-3-yl)methylene)- is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins that are involved in disease processes. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 4H-Imidazol-4-one, 3,5-dihydro-2-methyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)-5-((2-phenyl-1H-indol-3-yl)methylene)- can have a variety of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the reduction of oxidative stress, and the modulation of immune system function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4H-Imidazol-4-one, 3,5-dihydro-2-methyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)-5-((2-phenyl-1H-indol-3-yl)methylene)- in lab experiments is its relatively low toxicity and high solubility in water, which makes it easier to work with compared to other compounds. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research involving 4H-Imidazol-4-one, 3,5-dihydro-2-methyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)-5-((2-phenyl-1H-indol-3-yl)methylene)-. One area of interest is in the development of more potent and selective inhibitors of specific disease targets. Another area of interest is in the study of its potential as a therapeutic agent for other diseases, such as autoimmune disorders and infectious diseases. Additionally, more research is needed to understand its potential interactions with other drugs and its long-term safety profile.
Métodos De Síntesis
The synthesis of 4H-Imidazol-4-one, 3,5-dihydro-2-methyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)-5-((2-phenyl-1H-indol-3-yl)methylene)- can be achieved through a variety of methods, including the use of organic solvents and reagents. One common method involves the use of a reaction between 2-phenylindole and 5-methyl-1,3,4-thiadiazol-2-amine in the presence of a catalyst such as palladium on carbon.
Aplicaciones Científicas De Investigación
The potential applications of 4H-Imidazol-4-one, 3,5-dihydro-2-methyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)-5-((2-phenyl-1H-indol-3-yl)methylene)- in scientific research are numerous. One area of interest is in the field of medicinal chemistry, where this compound has shown promise as a potential drug candidate for the treatment of a variety of diseases, including cancer and neurological disorders.
Propiedades
Número CAS |
143658-85-9 |
|---|---|
Nombre del producto |
4H-Imidazol-4-one, 3,5-dihydro-2-methyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)-5-((2-phenyl-1H-indol-3-yl)methylene)- |
Fórmula molecular |
C22H17N5OS |
Peso molecular |
399.5 g/mol |
Nombre IUPAC |
2-methyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)-5-[(E)-(2-phenylindol-3-ylidene)methyl]imidazol-4-ol |
InChI |
InChI=1S/C22H17N5OS/c1-13-23-19(21(28)27(13)22-26-25-14(2)29-22)12-17-16-10-6-7-11-18(16)24-20(17)15-8-4-3-5-9-15/h3-12,28H,1-2H3/b17-12+ |
Clave InChI |
JIROEXYWMRWKKA-UHFFFAOYSA-N |
SMILES isomérico |
CC1=NC(=CC2=C(NC3=CC=CC=C32)C4=CC=CC=C4)C(=O)N1C5=NN=C(S5)C |
SMILES |
CC1=NC(=C(N1C2=NN=C(S2)C)O)C=C3C4=CC=CC=C4N=C3C5=CC=CC=C5 |
SMILES canónico |
CC1=NC(=CC2=C(NC3=CC=CC=C32)C4=CC=CC=C4)C(=O)N1C5=NN=C(S5)C |
Sinónimos |
(5Z)-2-methyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)-5-[(2-phenyl-1H-indol -3-yl)methylidene]imidazol-4-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



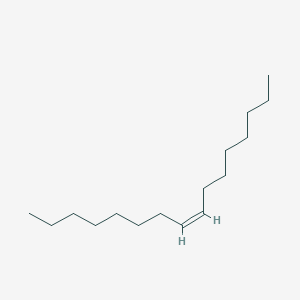
cyclohexa-1,3,5-triene-1-carboxylic acid](/img/structure/B116442.png)
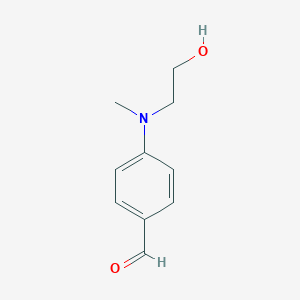
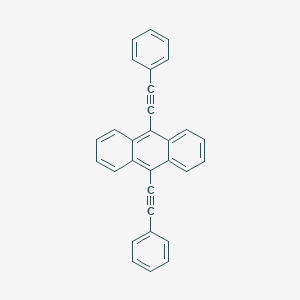
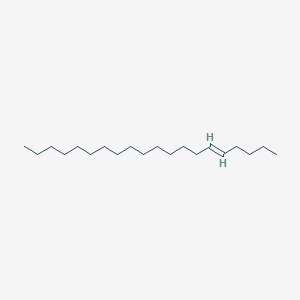
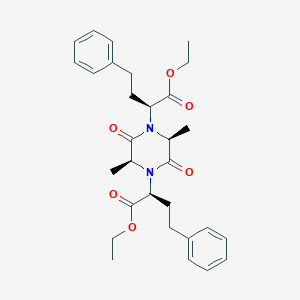
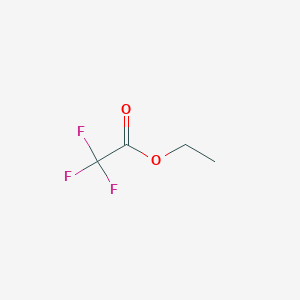
![1-[4-[2-Hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]-3-(2-methoxyphenoxy)propan-2-ol](/img/structure/B116459.png)
